molecular formula C22H20ClNO4 B6032464 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide

Cat. No. B6032464
M. Wt: 397.8 g/mol
InChI Key: PUJHNCPSFPVMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of benzamide derivatives.

Mechanism of Action

CB-13 acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation and pain. CB-13 has been shown to activate the CB2 receptor with high potency and selectivity, leading to the modulation of various signaling pathways and physiological responses.
Biochemical and Physiological Effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the reduction of inflammation. CB-13 has also been shown to have analgesic effects, which may be mediated through the activation of the CB2 receptor. Additionally, CB-13 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CB-13 has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, CB-13 also has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of CB-13, including the development of more potent and selective CB2 agonists, the investigation of the therapeutic potential of CB-13 in various disease models, and the elucidation of the molecular mechanisms underlying the effects of CB-13 on the CB2 receptor and other signaling pathways. Additionally, the development of novel delivery systems for CB-13 may improve its solubility and bioavailability, allowing for more effective therapeutic applications.

Synthesis Methods

The synthesis of CB-13 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to obtain 4-chlorobenzyl alcohol. This alcohol is then reacted with 3-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with 4-methoxybenzoyl chloride to obtain CB-13. The purity and yield of the compound can be improved by using various purification techniques.

Scientific Research Applications

CB-13 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, CB-13 has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, CB-13 has been studied for its effects on the endocannabinoid system, which is involved in various physiological processes, including pain, appetite, and mood. In neuroscience, CB-13 has been investigated for its potential as a tool for studying the cannabinoid receptors and their interactions with other compounds.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4/c1-26-19-5-3-4-18(13-19)24-22(25)16-8-11-20(21(12-16)27-2)28-14-15-6-9-17(23)10-7-15/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHNCPSFPVMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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